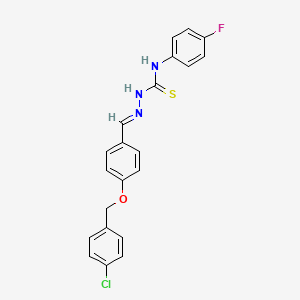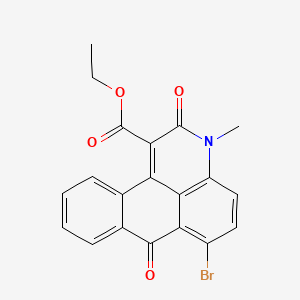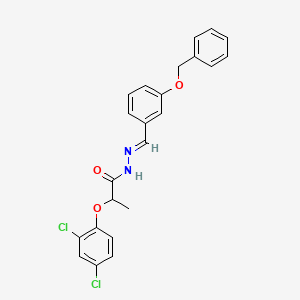![molecular formula C7H12O2S2 B12010095 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane CAS No. 180-86-9](/img/structure/B12010095.png)
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxa-4,10-dithiaspiro[55]undecane is a chemical compound with the molecular formula C7H12O2S2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane typically involves the reaction of appropriate diols with sulfur-containing reagents. One common method is the reaction of 1,7-dioxaspiro[5.5]undecane with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A similar compound with oxygen atoms instead of sulfur.
1,4-Dioxaspiro[4.6]undecane: Another spiro compound with a different ring structure.
2,4,8,10-Tetraoxaspiro[5.5]undecane: A compound with multiple oxygen atoms in the spiro structure.
Uniqueness
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane is unique due to the presence of both oxygen and sulfur atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
180-86-9 |
|---|---|
Fórmula molecular |
C7H12O2S2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
1,7-dioxa-4,10-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12O2S2/c1-3-10-5-7(8-1)6-11-4-2-9-7/h1-6H2 |
Clave InChI |
AWILEVAQJGDCFN-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC2(O1)CSCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)


![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010054.png)
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010058.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12010072.png)

![[3,4,5-Triacetyloxy-6-(4-methoxy-2-oxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12010086.png)



![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12010103.png)
